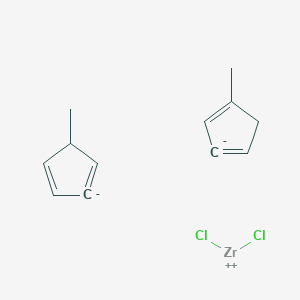
Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene is a coordination compound that involves zirconium as the central metal ion coordinated with two chlorine atoms and two cyclopentadiene derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene typically involves the reaction of zirconium tetrachloride with 1-methylcyclopenta-1,3-diene and 5-methylcyclopenta-1,3-diene. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the zirconium compound. The reaction conditions often include the use of a solvent such as toluene or tetrahydrofuran and a temperature range of 0°C to 25°C.
Industrial Production Methods
化学反应分析
Types of Reactions
Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide and other by-products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of zirconium.
Substitution: The chlorine atoms can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Zirconium oxide and various organic by-products.
Reduction: Lower oxidation state zirconium compounds.
Substitution: New organozirconium compounds with different ligands.
科学研究应用
Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene has several scientific research applications:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active compounds.
Industrial Applications: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene involves the coordination of the zirconium ion with the cyclopentadiene ligands. This coordination stabilizes the zirconium ion and allows it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of small molecules such as olefins or alkynes.
相似化合物的比较
Similar Compounds
Dichlorozirconium(2+); cyclopenta-1,3-diene: Similar structure but without the methyl groups on the cyclopentadiene ligands.
Dichlorozirconium(2+); 1,3-dimethylcyclopenta-1,3-diene: Similar structure with two methyl groups on the cyclopentadiene ligands.
Uniqueness
The presence of the methyl groups on the cyclopentadiene ligands in Dichlorozirconium(2+); 1-methylcyclopenta-1,3-diene; 5-methylcyclopenta-1,3-diene provides unique steric and electronic properties that can influence its reactivity and selectivity in catalytic processes. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C12H14Cl2Zr |
|---|---|
分子量 |
320.37 g/mol |
IUPAC 名称 |
dichlorozirconium(2+);1-methylcyclopenta-1,3-diene;5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.2ClH.Zr/c2*1-6-4-2-3-5-6;;;/h2,5H,4H2,1H3;2,4-6H,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI 键 |
WIAQYBCFEZCTNQ-UHFFFAOYSA-L |
规范 SMILES |
CC1C=C[C-]=C1.CC1=C[C-]=CC1.Cl[Zr+2]Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





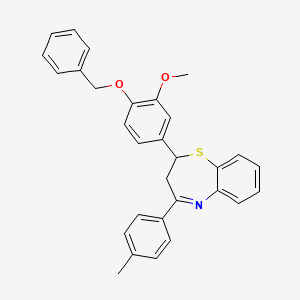



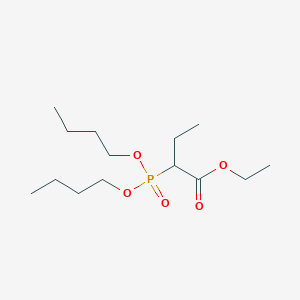
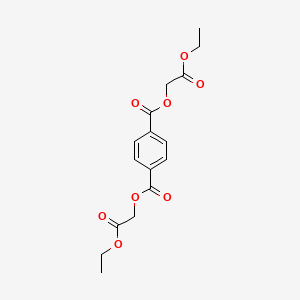
![1,5,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B14762070.png)
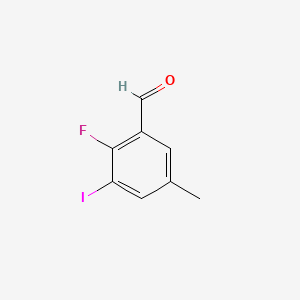
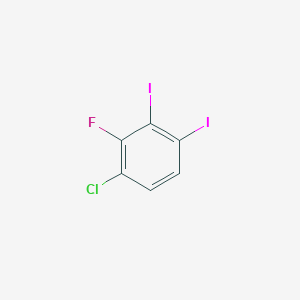
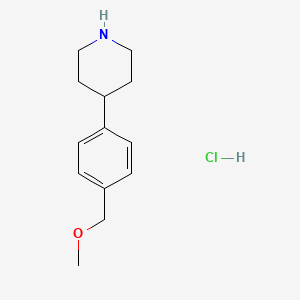
![(Z)-2'-(benzyloxy)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazineyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14762085.png)
